molecular formula C10H9ClO3 B1348964 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 53101-00-1

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B1348964
CAS RN: 53101-00-1
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
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Description

“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is a chemical compound with the molecular formula C10H11ClO2. It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of metal complexes from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were obtained . Another study reported the transformation of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has been characterized using various techniques. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C .


Physical And Chemical Properties Analysis

“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C. It also has a molar refractivity of 51.7±0.3 cm3, and a molar volume of 170.7±3.0 cm3 .

Scientific Research Applications

Application 1: Synthesis of Isoxazoline Sulfonate

  • Summary of the Application: The compound (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, which is related to Methyl 3-(4-chlorophenyl)-3-oxopropanoate, has been synthesized . This compound is considered significant due to its wide spectrum of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer effects .
  • Methods of Application: The compound was synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
  • Results or Outcomes: The optimized structure and the solid-state structure that was obtained through experiments are compared using density functional theory at the B3LYP/6-311 G + (d,p) level. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .

Application 2: Synthesis of Thiazolidin-4-one Derivative

  • Summary of the Application: A new compound, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as thia-Michael reaction acceptor . This compound has potential as an anti-Toxoplasma gondii agent .
  • Methods of Application: The compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as thia-Michael reaction acceptor .
  • Results or Outcomes: The new compounds were characterized by IR, 1H and 13C NMR spectroscopy methods .

Application 3: Chemical Intermediate

  • Summary of the Application: Methyl 3-(4-chlorophenyl)propanoate is used as a chemical intermediate in the synthesis of various other compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a chemical reaction as a reagent or building block .
  • Results or Outcomes: The outcomes of these reactions would be the synthesis of new compounds. The specific results would depend on the reaction conditions and other reagents used .

Application 4: Potential CDK8 Kinase Inhibitors

  • Summary of the Application: Novel metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and studied for their potential as CDK8 kinase inhibitors .
  • Methods of Application: The compound was used as a precursor in the synthesis of these metal complexes. The specific methods of synthesis would depend on the desired metal complex .
  • Results or Outcomes: The synthesized metal complexes were tested for their inhibitory activity against CDK8 kinase. The specific results of these tests are not provided in the search results .

Application 5: Chemical Intermediate

  • Summary of the Application: Methyl 3-(4-chlorophenyl)propanoate is used as a chemical intermediate in the synthesis of various other compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a chemical reaction as a reagent or building block .
  • Results or Outcomes: The outcomes of these reactions would be the synthesis of new compounds. The specific results would depend on the reaction conditions and other reagents used .

Application 6: Potential CDK8 Kinase Inhibitors

  • Summary of the Application: Novel metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and studied for their potential as CDK8 kinase inhibitors .
  • Methods of Application: The compound was used as a precursor in the synthesis of these metal complexes. The specific methods of synthesis would depend on the desired metal complex .
  • Results or Outcomes: The synthesized metal complexes were tested for their inhibitory activity against CDK8 kinase. The specific results of these tests are not provided in the search results .

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOJEDRCKVDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967631
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

CAS RN

53101-00-1, 22027-53-8
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chlorobenzoyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 1000 ml three necked flask equipped with an addition funnel, and condenser was added 15.4 g of 60% sodium hydride (0.63 mole). The sodium hydride was washed twice with hexane and then suspended in 300 ml of tetrahydrofuran and 29 g of dimethyl carbonate (0.32 mole). The reaction mixture was brought to reflux and a solution of 50 g (0.32 mole) of 4-chloroacetophenone in 50 ml of tetrahydrofuran was added over 30 minutes. After hydrogen evolution had ceased the reaction was cooled and poured onto ice. The aqueous layer was acidified with hydrochloric acid and extracted with ethyl ether. The organic layer was dried, concentrated, and distilled at 15 torr bp 180°-205° C. to give 40 g of methyl 3-(4-chlorophenyl)-3-keto-propanoate.
[Compound]
Name
three
Quantity
1000 mL
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reactant
Reaction Step One
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15.4 g
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reactant
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29 g
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reactant
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50 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

The procedure is as described in Example 1, except that 54 g of sodium methylate in 600 ml dimethylcarbonate are used and 154.5 g of p-chloro-acetophenone are added dropwise over a period of 2.5 hours at 60°C. Working up in accordance with Example 1 gives at 60°C 187 g (87% of the theoretical amount) of p-chloro-benzoylacetic acid methyl ester with a boiling point of 113°C/0.3 torr.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
154.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Alternatively, MDBA may be prepared by the carbomethoxylation of a ketone. For example, 4-chloracetophenone reacts with excess dimethylcarbonate using sodium methoxide as a catalyst to produce methyl 4-chlorobenzoylacetate as described in U.S. Pat. No. 3,950,381. NMR data was consistent with the structure.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Borowiecki, M Bretner - Tetrahedron: Asymmetry, 2013 - Elsevier
Two series (para- and meta-substituted) of racemic methyl esters of 3-aryl-3-hydroxypropionic acid were prepared after which the enantiomers were separated by an enzyme-catalyzed …
Number of citations: 22 www.sciencedirect.com
V NawaláVikram - Chemical Communications, 2023 - pubs.rsc.org
The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru(II)-catalyst, a copper oxidant and an additive …
Number of citations: 3 pubs.rsc.org
D Mtat, R Touati, T Guerfel, K Walha… - Crystallography …, 2016 - Springer
Chemical preparation, X-ray single crystal diffraction, IR and NMR spectroscopic investigations of a novel nonlinear optical organic compound (C 17 H 22 NO 2 Cl) are described. The …
Number of citations: 3 link.springer.com
Z Yang, F Sun, Y Li, K Yang, J Zhang, L Xu… - The Journal of …, 2023 - ACS Publications
A metal-free synthesis of a series of fluoroalkyl-containing oxazoles from β-monosubstituted enamines was developed. This fluoroacyloxylation/cyclization cascade process was …
Number of citations: 3 pubs.acs.org
V Ratovelomanana‐Vidal, C Girard… - Advanced Synthesis …, 2003 - Wiley Online Library
Enantioselective hydrogenation using chiral complexes between atropisomeric diphosphines and ruthenium is a powerful tool for producing chiral compounds. Using a simple and …
Number of citations: 138 onlinelibrary.wiley.com
SSS Oliveira, ML Bello, CR Rodrigues… - Anais da Academia …, 2017 - SciELO Brasil
This study presents the bioreduction of six β-ketoesters by whole cells of Kluyveromyces marxianus and molecular investigation of a series of 13 β-ketoesters by hologram quantitative …
Number of citations: 5 www.scielo.br
MJ Sandridge, BD McLarney… - The Journal of …, 2017 - ACS Publications
A Bi(OTf) 3 -catalyzed ring-opening cyclization of (hetero)aryl cyclopropyl carbinols to form α-alkylidene-γ-butyrolactones (ABLs) is reported. This transformation represents different …
Number of citations: 7 pubs.acs.org
K Sugimoto, I Mori, T Kato, K Yasui, B Xu… - The Journal of …, 2023 - ACS Publications
Spiro[indoline-3,4′-piperidine] is a fundamental motif present in various biologically active compounds. Here, we report an intramolecular oxidative coupling reaction of oxindoles with …
Number of citations: 2 pubs.acs.org
SSS Oliveira - 2012 - app.uff.br
Os beta-hidroxiésteres são importantes intermediários para a síntese de substâncias bioativas e outros produtos de interesse econômico. A forma de obtenção mais vantajosa, …
Number of citations: 3 app.uff.br

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